molecular formula C3H3BrN2 B147848 3-bromo-1H-pyrazole CAS No. 14521-80-3

3-bromo-1H-pyrazole

Cat. No.: B147848
CAS No.: 14521-80-3
M. Wt: 146.97 g/mol
InChI Key: XHZWFUVEKDDQPF-UHFFFAOYSA-N
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Description

3-bromo-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C3H3BrN2 and its molecular weight is 146.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

  • Structure and Tautomerism : 3-bromo-1H-pyrazoles exhibit tautomerism, with 3-bromo tautomers predominant in both solid state and solution. This is confirmed through magnetic resonance spectroscopy and X-ray crystallography, as well as DFT calculations (Trofimenko et al., 2007).

Synthesis and Chemical Behavior

  • Versatile Precursors : Brominated trihalomethylenones, including variants of 3-bromo-1H-pyrazole, serve as precursors in synthesizing various derivatives, demonstrating utility in organic synthesis (Martins et al., 2013).
  • Regioselective Synthesis : Novel 1-aryl-3, 5-bis(het) aryl pyrazole derivatives, including 3-bromo-1H-pyrazoles, are synthesized regioselectively, indicating potential as antiproliferative agents (Ananda et al., 2017).
  • Proton Transfer Studies : 3-bromo-1H-pyrazoles are studied for their proton transfer behaviors, showcasing their importance in understanding chemical reactions and molecular dynamics (Vetokhina et al., 2012).
  • Novel Synthetic Routes : Syntheses involving 3-bromo-1H-pyrazoles demonstrate advancements in chemical synthesis, improving efficiency and yield in creating complex molecules (Wang et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Activities : Certain this compound derivatives exhibit significant antimicrobial activities, offering potential in developing new antibacterial and antifungal agents (Pundeer et al., 2013).
  • Cytotoxicity and Anticancer Potential : Research shows that some this compound derivatives can induce cell death in cancer cells, suggesting their potential in cancer treatment (Huang et al., 2017).

Safety and Hazards

3-Bromo-1H-pyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Biochemical Analysis

Biochemical Properties

3-Bromo-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, this compound can bind to proteins involved in DNA repair, potentially modulating their activity and impacting genomic stability .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating specific signaling pathways. It can also influence gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues, leading to conformational changes that reduce enzyme function. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes. These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At high doses, this compound can be toxic, causing adverse effects such as organ damage or systemic toxicity. Threshold effects are often observed, where a specific dosage range produces the desired therapeutic outcome without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transporters. These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

5-bromo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZWFUVEKDDQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360899
Record name 3-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14521-80-3
Record name 3-bromo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.